2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a complex organic compound belonging to the class of pyrazolo-pyridines. This compound is characterized by its unique molecular structure which incorporates a fluorophenyl group and a tetrahydro-pyrazole moiety. It has garnered interest in medicinal chemistry due to its potential pharmacological activities.
The compound can be classified under heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity and biological activity. This compound is often synthesized in research laboratories and is available through chemical suppliers like Sigma-Aldrich and ChemSrc, indicating its relevance in scientific research.
The synthesis of 2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step processes that may include:
Each step requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for 2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is with a molecular weight of approximately 235.27 g/mol. The structure features:
The SMILES representation for this compound is CC1=NN(C(=C1)C2=CC=C(C=C2)F)C(=O)N.
The compound can undergo various chemical reactions such as:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for 2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol may involve interaction with specific biological targets such as enzymes or receptors. For instance:
Further studies are necessary to elucidate the precise biochemical pathways influenced by this compound.
Key properties of 2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol include:
These properties are crucial for determining the compound's suitability for various applications in research and development.
2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has potential applications in:
Its unique structure and properties make it an attractive candidate for further exploration in medicinal chemistry and drug development initiatives.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: